Critical Intermediate for Sorafenib: A Defined Synthetic Role Unmatched by Analogs
N-Methyl-4-chloropyridine-2-carboxamide is a defined and irreplaceable intermediate in the multi-step synthesis of the FDA-approved multikinase inhibitor Sorafenib. Its specific 4-chloro-N-methylpicolinamide structure is required for the final amide coupling step that yields the active pharmaceutical ingredient [1]. In contrast, close analogs like 4-chloropyridine-2-carboxamide (lacking the N-methyl group) or other N-alkyl-4-chloropicolinamides (e.g., N-propyl, N-butyl) cannot be substituted in this validated pathway without necessitating a complete re-optimization of the synthetic route and purification process [2].
| Evidence Dimension | Defined Synthetic Role in Approved Drug Production |
|---|---|
| Target Compound Data | Essential intermediate for Sorafenib (tosylate) synthesis |
| Comparator Or Baseline | 4-chloropyridine-2-carboxamide; N-propyl-4-chloropicolinamide; N-butyl-4-chloropicolinamide |
| Quantified Difference | Not applicable (Qualitative route specificity) |
| Conditions | Multi-step organic synthesis; established pharmaceutical manufacturing route |
Why This Matters
For procurement in pharmaceutical R&D or production, the compound's validated role as a Sorafenib intermediate guarantees immediate utility in established, high-value synthetic pathways, unlike analogs which would require costly and time-consuming process re-development.
- [1] MDPI. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules 2012, 17(1), 1124-1137. View Source
- [2] Aure Chemical. 4-Chloro-N-methylpicolinamide CAS 220000-87-3 Product Page. View Source
